

# Spectroscopic Profile of 2-Bromo-6-fluoroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

Cat. No.: B064740

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Bromo-6-fluoroquinoline**. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents a combination of known molecular properties, predicted spectroscopic data based on established principles of spectroscopy and data from analogous compounds, and detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the spectroscopic characteristics of **2-Bromo-6-fluoroquinoline**, thereby aiding in its synthesis, identification, and application in further research.

## Introduction

**2-Bromo-6-fluoroquinoline** is a halogenated quinoline derivative of interest in medicinal chemistry and materials science. As with any synthetic compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential tools for the structural elucidation and purity assessment of such molecules. This guide outlines the expected spectroscopic data for **2-Bromo-6-fluoroquinoline** and provides generalized experimental methodologies for their acquisition.

## Molecular Structure and Properties:

- Molecular Formula: C<sub>9</sub>H<sub>5</sub>BrFN
- Molecular Weight: 226.05 g/mol
- CAS Number: 159870-91-4

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-fluoroquinoline**. These predictions are based on the analysis of substituent effects on the quinoline scaffold and data from similar halogenated aromatic systems.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR Spectral Data (500 MHz, CDCl<sub>3</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.55 - 7.65	d	8.5 - 9.0
H-4	8.10 - 8.20	d	8.5 - 9.0
H-5	7.95 - 8.05	dd	9.0 - 9.5, 5.0 - 5.5
H-7	7.40 - 7.50	ddd	9.0 - 9.5, 7.0 - 7.5, 2.5 - 3.0
H-8	7.75 - 7.85	dd	9.0 - 9.5, 2.5 - 3.0

d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Predicted <sup>13</sup>C NMR Spectral Data (125 MHz, CDCl<sub>3</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	142.0 - 144.0
C-3	122.0 - 124.0
C-4	138.0 - 140.0
C-4a	147.0 - 149.0
C-5	128.0 - 130.0
C-6	158.0 - 162.0 (d, $^1\text{JCF} \approx 250$ Hz)
C-7	118.0 - 120.0 (d, $^2\text{JCF} \approx 20\text{-}25$ Hz)
C-8	131.0 - 133.0 (d, $^3\text{JCF} \approx 8\text{-}10$ Hz)
C-8a	125.0 - 127.0

Note: The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant ( $^1\text{JCF}$ ). Other carbons in proximity to the fluorine will also exhibit smaller C-F couplings.

## Mass Spectrometry (MS)

Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Predicted Relative Intensity (%)	Assignment
225/227	100	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
146	Moderate	[M - Br] <sup>+</sup>
119	Moderate to Low	[M - Br - HCN] <sup>+</sup>

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units ( $^{225}\text{Br}$  and  $^{227}\text{Br}$ ).

## Infrared (IR) Spectroscopy

Predicted IR Absorption Data (Solid, KBr or ATR)

Wavenumber (cm <sup>-1</sup> )	Predicted Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H stretch
1600 - 1620	Medium to Strong	C=C/C=N ring stretching
1450 - 1580	Strong	Aromatic ring stretching
1200 - 1250	Strong	C-F stretch
1000 - 1100	Strong	C-Br stretch
800 - 900	Strong	C-H out-of-plane bending

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-Bromo-6-fluoroquinoline**.

## NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **2-Bromo-6-fluoroquinoline** for <sup>1</sup>H NMR analysis and 20-30 mg for <sup>13</sup>C NMR analysis.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and invert several times to ensure a homogeneous solution.

<sup>1</sup>H NMR Acquisition:

- The spectrum should be acquired on a 400 MHz or higher spectrometer.

- A standard one-pulse sequence is typically used.
- The spectral width should be set to approximately 15 ppm.
- An acquisition time of at least 3 seconds and a relaxation delay of 2 seconds are recommended.
- A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

#### <sup>13</sup>C NMR Acquisition:

- A proton-decoupled pulse sequence is standard.
- The spectral width should be set to approximately 220 ppm.
- Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

## Mass Spectrometry

#### Sample Introduction and Ionization:

- For a volatile solid like **2-Bromo-6-fluoroquinoline**, introduction via a direct insertion probe or after separation by gas chromatography (GC-MS) is suitable.
- Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.

#### Mass Analysis:

- A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- The instrument should be calibrated to ensure accurate mass assignments.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

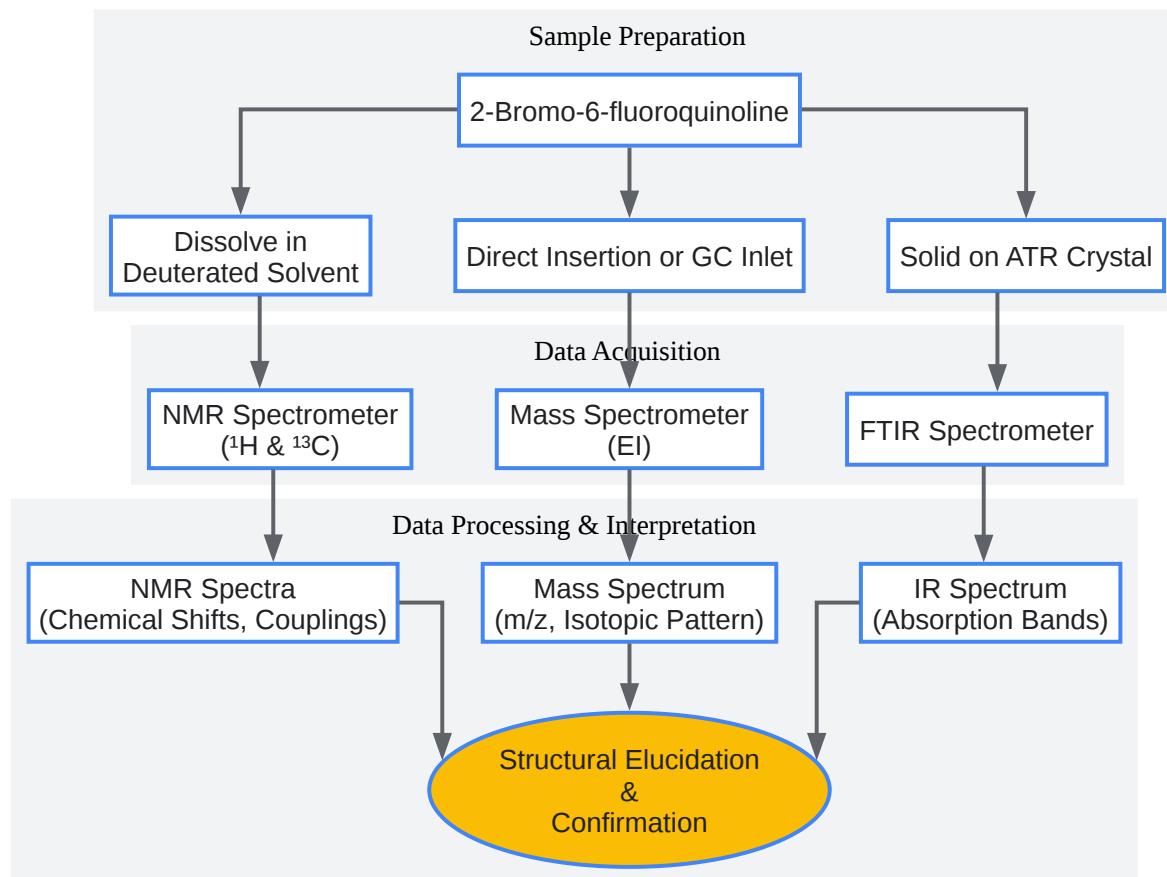
- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Record a background spectrum of the clean, empty crystal.
- Place a small amount of solid **2-Bromo-6-fluoroquinoline** onto the crystal to ensure full coverage.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

## Visualizations

## Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of **2-Bromo-6-fluoroquinoline**.

## Conclusion

This technical guide provides a foundational spectroscopic profile of **2-Bromo-6-fluoroquinoline** for the scientific community. While experimental data is not widely available, the predicted data and detailed methodologies herein offer a robust starting point for researchers working with this compound. The provided protocols are designed to be adaptable

to standard laboratory instrumentation and should enable the successful characterization of synthesized **2-Bromo-6-fluoroquinoline**. It is recommended that researchers acquiring experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.

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